6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Overview
Description
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both imidazole and diazepine rings, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-d][1,4]diazepine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-d][1,4]diazepine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5H-Imidazo[1,2-a]azepine: Another heterocyclic compound with a similar fused ring system but different biological activities.
5H-Pyrrolo[1,2-a]imidazole: A related compound with a pyrrole ring instead of a diazepine ring, exhibiting distinct chemical properties and applications.
Uniqueness
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the design of new molecules with tailored biological activities and chemical reactivity .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-5-10-6-4-9-7(1)10/h4,6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHWLZWEACCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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